Home > Products > Screening Compounds P113995 > [Orn8]-Urotensin II
[Orn8]-Urotensin II -

[Orn8]-Urotensin II

Catalog Number: EVT-254924
CAS Number:
Molecular Formula: C63H83N13O18S2
Molecular Weight: 1374.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

[Orn8]-Urotensin II is a synthetic analogue of the naturally occurring peptide hormone Urotensin II, which is known for its role in various physiological processes, including vasoconstriction and modulation of blood pressure. Urotensin II is recognized as a ligand for the Urotensin II receptor, a G-protein-coupled receptor that mediates several biological responses. The introduction of the ornithine residue at position 8 of Urotensin II alters its pharmacological properties and enhances its potential therapeutic applications.

Source

The original Urotensin II was first isolated from the teleost fish and has since been identified in various vertebrates, including humans. The synthesis of [Orn8]-Urotensin II has been explored in several studies to understand its structure-activity relationship and biological efficacy. Research indicates that modifications to the Urotensin II structure can lead to significant changes in receptor binding and functional activity .

Classification

[Orn8]-Urotensin II falls under the classification of peptide hormones and is categorized as a Urotensin II receptor ligand. Its structural modifications position it within the broader category of synthetic peptides designed for enhanced biological activity compared to their natural counterparts .

Synthesis Analysis

Methods

The synthesis of [Orn8]-Urotensin II typically involves solid-phase peptide synthesis techniques, which allow for precise control over the amino acid sequence. This method enables chemists to incorporate non-standard amino acids like ornithine into the peptide sequence.

Technical Details

  1. Solid-Phase Synthesis: The process begins with a resin that has a linker molecule attached. Amino acids are sequentially added to this resin-bound structure.
  2. Coupling Reactions: Each amino acid is activated and coupled to the growing peptide chain, ensuring that the correct sequence is formed.
  3. Cleavage and Purification: Once the desired sequence is synthesized, the peptide is cleaved from the resin and purified using high-performance liquid chromatography (HPLC) to obtain [Orn8]-Urotensin II in its pure form.
Molecular Structure Analysis

Structure

The molecular structure of [Orn8]-Urotensin II retains the core cyclic structure characteristic of Urotensin II but features an ornithine residue at position 8 instead of lysine. This modification can influence both the sterics and electronic properties of the peptide.

Data

  • Molecular Formula: C₁₄H₁₈N₄O₄S
  • Molecular Weight: Approximately 342.38 g/mol
  • Structural Features: The presence of a disulfide bridge between cysteine residues is crucial for maintaining structural integrity, which is common among peptide hormones.
Chemical Reactions Analysis

Reactions

The chemical reactivity of [Orn8]-Urotensin II primarily involves interactions with the Urotensin II receptor, leading to downstream signaling events such as intracellular calcium mobilization.

Technical Details

  • Receptor Binding: The binding affinity and efficacy are evaluated through competitive binding assays, where [Orn8]-Urotensin II competes with labeled Urotensin II for receptor sites.
  • Functional Assays: Calcium influx assays in cell lines expressing Urotensin II receptors are performed to assess the agonistic activity of [Orn8]-Urotensin II.
Mechanism of Action

Process

Upon binding to the Urotensin II receptor, [Orn8]-Urotensin II activates intracellular signaling pathways through G-protein coupling, leading to increased intracellular calcium levels and subsequent physiological effects such as vasoconstriction.

Data

Research indicates that [Orn8]-Urotensin II exhibits altered potency compared to native Urotensin II, with studies showing an effective concentration (EC50) that reflects its enhanced binding affinity due to structural modifications .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically a white to off-white powder.
  • Solubility: Soluble in water and organic solvents like dimethyl sulfoxide (DMSO).

Chemical Properties

  • Stability: Stable under physiological conditions but may degrade under extreme pH or temperature.
  • pKa Values: Relevant pKa values for ionizable groups can influence solubility and biological activity.
Applications

Scientific Uses

[Orn8]-Urotensin II serves as a valuable tool in pharmacological research aimed at understanding cardiovascular diseases, hypertension, and other conditions where Urotensin II signaling plays a critical role. Its modified structure allows researchers to explore receptor interactions more thoroughly, potentially leading to new therapeutic agents targeting related pathways .

Introduction to [Orn8]-Urotensin II

Historical Discovery and Structural Characterization of Urotensin-II

Urotensin-II (U-II) was initially isolated in 1980 from the teleost fish Gillichthys mirabilis based on its potent spasmogenic activity in the trout hindgut [1] [6] [7]. This undecapeptide (Glu-Thr-Pro-Asp-Cys-Phe-Trp-Lys-Tyr-Cys-Val) features a conserved cyclic hexapeptide core (Cys-Phe-Trp-Lys-Tyr-Cys) formed by a disulfide bridge between Cys⁵ and Cys¹⁰, which is critical for biological activity [7] [8]. The discovery of its receptor (UT, formerly GPR14) in 1999 revealed U-II as the most potent mammalian vasoconstrictor identified, surpassing endothelin-1 in efficacy [1] [4]. Structural studies via NMR spectroscopy and circular dichroism demonstrated that the cyclic region adopts a type II' β-turn conformation in membrane-like environments, stabilized by hydrophobic interactions between Phe, Trp, and Tyr residues [7] [8]. This architecture facilitates docking to the UT receptor, a G-protein-coupled receptor (GPCR) abundantly expressed in cardiovascular tissues and the central nervous system [1] [9].

  • Table 1: Urotensin-II Isoforms Across Species
    SpeciesPeptide SequenceReceptor Affinity (K_d, nM)
    HumanGlu-Thr-Pro-Asp-Cys-Phe-Trp-Lys-Tyr-Cys-Val1.66 (hUT) [2]
    RatGlu-Thr-Pro-Asp-Cys-Phe-Trp-Lys-Tyr-Cys-Val1.23 (rUT) [2]
    ZebrafishConserved cyclic coreUts2r3-specific [6]

Identification of [Orn8]-Urotensin II as a Synthetic Analog

[Orn⁸]-Urotensin II ([Orn⁸]U-II) emerged from structure-activity relationship (SAR) studies targeting Lys⁸, a residue within U-II's cyclic domain critical for receptor activation. Substitution of Lys⁸ with ornithine (Orn, a structural analog lacking the ε-amino group) yielded a peptide (Glu-Thr-Pro-Asp-Cys-Phe-Trp-Orn-Tyr-Cys-Val) with paradoxical pharmacological properties [2] [5] [7]. In recombinant systems (HEK293 cells expressing human or rat UT receptors), [Orn⁸]U-II acted as a full agonist in calcium mobilization assays (pEC₅₀ ≈ 8.0), eliciting maximal responses comparable to native U-II [2] [5]. Conversely, in isolated rat aorta—a native tissue expressing low receptor density—it exhibited competitive antagonism (pA₂ = 6.56) with minimal residual agonist activity at high concentrations (≈25% of U-II’s efficacy) [2] [4]. This discrepancy is attributed to receptor density and signal amplification efficiency: high receptor expression in HEK293 cells (Bmax = 1–4 pmol/mg protein) enables full activation even by low-efficacy ligands, whereas low receptor levels in aorta (Bmax = 1–20 fmol/mg protein) unmask partial agonist properties [2] [9].

  • Table 2: Pharmacological Profile of [Orn⁸]U-II vs. Native U-II
    Assay SystemLigandActivityPotency (pEC₅₀/pA₂)Intrinsic Activity (α)
    HEK293-hUT (Ca²⁺)U-IIFull agonist8.511.0 [2]
    HEK293-hUT (Ca²⁺)[Orn⁸]U-IIFull agonist7.931.0 [2]
    Rat aorta (contraction)U-IIFull agonist8.171.0 [2]
    Rat aorta (contraction)[Orn⁸]U-IICompetitive antagonist6.560.25 [2] [4]

Molecular insights into [Orn⁸]U-II’s behavior were revealed through photoaffinity labeling studies. Unlike native U-II, which contacts Met²⁸⁸ in the UT receptor’s extracellular loop 3 (ECL3) and Met¹⁸⁴/¹⁸⁵ in transmembrane domain 4 (TM4), [Orn⁸]U-II’s binding shifts toward TM5 due to altered conformational constraints [8]. This repositioning reduces G-protein coupling efficiency, explaining its tissue-dependent partial agonism [8] [9]. The analog’s design thus pioneered the development of biased ligands for the urotensinergic system, influencing later antagonists like urantide and UFP-803 [4] [7] [9].

Evolutionary Conservation of the Urotensinergic System

The urotensinergic system exhibits deep evolutionary conservation across vertebrates, with U-II and related peptides (URP, Urp1, Urp2) arising from gene duplications early in vertebrate evolution [3] [6]. While tetrapods retain U-II and URP, teleost fish possess two additional paralogs: Urp1 and Urp2, expressed in spinal cerebrospinal fluid-contacting neurons (CSF-cNs) [6] [10]. These peptides signal through Uts2r3/UTR4 receptors expressed in dorsal somitic muscles, regulating axial straightness during development [3] [6]. Knockout of utr4 in Xenopus or uts2r3 in zebrafish induces severe scoliosis, underscoring the pathway’s role in embryonic morphogenesis [3] [6].

In mammals, URP—a paralog sharing U-II’s cyclic hexapeptide core—binds UT with comparable affinity but exhibits distinct central nervous system expression [7] [9]. Notably, UTS2B (encoding URP) marks the songbird vocal nucleus HVC, a forebrain region controlling learned song in zebra finches [10]. This gene is developmentally upregulated in male HVC during circuit formation and is also enriched in human inferior frontal cortex (Broca’s area), suggesting conserved roles in vocal motor control [10]. Despite peptide diversification, the cyclic hexapeptide motif remains invariant, highlighting its non-negotiable role in UT receptor engagement [6] [7] [9].

  • Key Evolutionary Adaptations:
  • Fish-specific paralogs: Urp1/Urp2 in teleosts regulate spinal curvature via Uts2r3 [3] [6].
  • Tetrapod simplification: Loss of Urp1/Urp2; retention of U-II/URP-UT system for cardiovascular and CNS functions [3] [9].
  • Neural co-option: URP (UTS2B) in songbird/human vocal centers implies convergent evolution for communication [10].

The [Orn⁸]U-II analog thus exploits a universally conserved receptor interface, enabling cross-species reactivity evidenced by its activity at both human and rat UT receptors [2] [5] [9]. This conservation validates its utility for probing UT receptor function in diverse physiological contexts, from cardiovascular regulation to CNS signaling.

Properties

Product Name

[Orn8]-Urotensin II

IUPAC Name

(4S)-4-amino-5-[[(2S,3R)-1-[(2S)-2-[[(2S)-1-[[(4R,7S,10S,13S,16S,19R)-10-(3-aminopropyl)-16-benzyl-4-[[(1S)-1-carboxy-2-methylpropyl]carbamoyl]-7-[(4-hydroxyphenyl)methyl]-13-(1H-indol-3-ylmethyl)-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicos-19-yl]amino]-3-carboxy-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-hydroxy-1-oxobutan-2-yl]amino]-5-oxopentanoic acid

Molecular Formula

C63H83N13O18S2

Molecular Weight

1374.5 g/mol

InChI

InChI=1S/C63H83N13O18S2/c1-32(2)51(63(93)94)74-60(90)47-31-96-95-30-46(72-58(88)45(28-50(81)82)71-61(91)48-16-10-24-76(48)62(92)52(33(3)77)75-53(83)39(65)21-22-49(79)80)59(89)69-42(25-34-11-5-4-6-12-34)55(85)70-44(27-36-29-66-40-14-8-7-13-38(36)40)57(87)67-41(15-9-23-64)54(84)68-43(56(86)73-47)26-35-17-19-37(78)20-18-35/h4-8,11-14,17-20,29,32-33,39,41-48,51-52,66,77-78H,9-10,15-16,21-28,30-31,64-65H2,1-3H3,(H,67,87)(H,68,84)(H,69,89)(H,70,85)(H,71,91)(H,72,88)(H,73,86)(H,74,90)(H,75,83)(H,79,80)(H,81,82)(H,93,94)/t33-,39+,41+,42+,43+,44+,45+,46+,47+,48+,51+,52+/m1/s1

InChI Key

KBCMJGTVVAXGOV-QXHQCLFZSA-N

SMILES

CC(C)C(C(=O)O)NC(=O)C1CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CC2=CC=C(C=C2)O)CCCN)CC3=CNC4=CC=CC=C43)CC5=CC=CC=C5)NC(=O)C(CC(=O)O)NC(=O)C6CCCN6C(=O)C(C(C)O)NC(=O)C(CCC(=O)O)N

Synonyms

(S,Z)-5-(((2S,3R)-1-((S)-2-((Z)-(((S,Z)-1-(((4R,5Z,7S,8Z,10S,11Z,13S,14Z,16S,17Z,19R)-13-((1H-indol-3-yl)methyl)-10-(3-aminopropyl)-16-benzyl-4-((Z)-(((S)-1-carboxy-2-methylpropyl)imino)(hydroxy)methyl)-6,9,12,15,18-pentahydroxy-7-(4-hydroxybenzyl)-1

Canonical SMILES

CC(C)C(C(=O)O)NC(=O)C1CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CC2=CC=C(C=C2)O)CCCN)CC3=CNC4=CC=CC=C43)CC5=CC=CC=C5)NC(=O)C(CC(=O)O)NC(=O)C6CCCN6C(=O)C(C(C)O)NC(=O)C(CCC(=O)O)N

Isomeric SMILES

C[C@H]([C@@H](C(=O)N1CCC[C@H]1C(=O)N[C@@H](CC(=O)O)C(=O)N[C@H]2CSSC[C@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC2=O)CC3=CC=CC=C3)CC4=CNC5=CC=CC=C54)CCCN)CC6=CC=C(C=C6)O)C(=O)N[C@@H](C(C)C)C(=O)O)NC(=O)[C@H](CCC(=O)O)N)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.